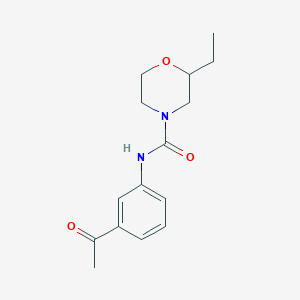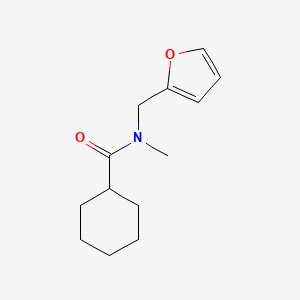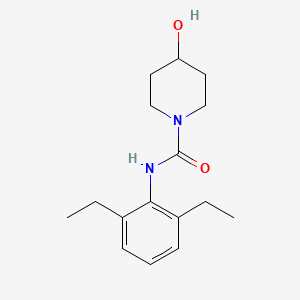
2-(1,2,4-triazol-1-yl)-N-(2,4,6-trimethylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,2,4-triazol-1-yl)-N-(2,4,6-trimethylphenyl)acetamide, also known as TTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. TTA is a selective agonist of the G protein-coupled receptor GPR39, which is involved in various physiological processes such as glucose metabolism, insulin secretion, and gastrointestinal function. In
作用机制
2-(1,2,4-triazol-1-yl)-N-(2,4,6-trimethylphenyl)acetamide binds to and activates GPR39, which is a G protein-coupled receptor that is predominantly expressed in the pancreas, gastrointestinal tract, and brain. GPR39 activation leads to the activation of downstream signaling pathways, including the cyclic adenosine monophosphate (cAMP) and phosphatidylinositol 3-kinase (PI3K) pathways. These pathways are involved in various physiological processes, including insulin secretion, glucose metabolism, and gastrointestinal function.
Biochemical and Physiological Effects
2-(1,2,4-triazol-1-yl)-N-(2,4,6-trimethylphenyl)acetamide has been shown to have various biochemical and physiological effects, including the stimulation of insulin secretion, improvement of glucose tolerance and insulin sensitivity, regulation of gastrointestinal motility and inflammation, and modulation of neuronal function, cardiovascular function, and bone metabolism. 2-(1,2,4-triazol-1-yl)-N-(2,4,6-trimethylphenyl)acetamide has also been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its beneficial effects on metabolic and gastrointestinal function.
实验室实验的优点和局限性
One of the main advantages of 2-(1,2,4-triazol-1-yl)-N-(2,4,6-trimethylphenyl)acetamide as a research tool is its selective agonist properties, which allow for the specific activation of GPR39 without affecting other receptors or signaling pathways. This makes it a valuable tool for investigating the specific effects of GPR39 activation in various tissues and organs. However, the use of 2-(1,2,4-triazol-1-yl)-N-(2,4,6-trimethylphenyl)acetamide in lab experiments is limited by its solubility and stability, which can affect its bioavailability and potency. Additionally, the effects of 2-(1,2,4-triazol-1-yl)-N-(2,4,6-trimethylphenyl)acetamide may vary depending on the animal model or cell line used, which can affect the reproducibility of results.
未来方向
There are several future directions for research on 2-(1,2,4-triazol-1-yl)-N-(2,4,6-trimethylphenyl)acetamide and GPR39. One area of interest is the role of GPR39 in metabolic diseases such as diabetes and obesity, and the potential therapeutic applications of 2-(1,2,4-triazol-1-yl)-N-(2,4,6-trimethylphenyl)acetamide in these conditions. Another area of interest is the effects of GPR39 activation on the central nervous system, and the potential role of 2-(1,2,4-triazol-1-yl)-N-(2,4,6-trimethylphenyl)acetamide in neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research is also needed to optimize the synthesis and formulation of 2-(1,2,4-triazol-1-yl)-N-(2,4,6-trimethylphenyl)acetamide, and to develop new selective agonists of GPR39 with improved solubility and stability.
合成方法
2-(1,2,4-triazol-1-yl)-N-(2,4,6-trimethylphenyl)acetamide can be synthesized through a multistep process involving the reaction of 2,4,6-trimethylbenzyl amine with 1,2,4-triazole-3-carboxylic acid followed by the addition of acetic anhydride. The final product is obtained through recrystallization and purification steps. The synthesis of 2-(1,2,4-triazol-1-yl)-N-(2,4,6-trimethylphenyl)acetamide has been optimized to increase yield and purity, and various modifications have been made to the reaction conditions to achieve this.
科学研究应用
2-(1,2,4-triazol-1-yl)-N-(2,4,6-trimethylphenyl)acetamide has been used in various scientific studies to investigate the role of GPR39 in physiological processes. It has been shown to stimulate insulin secretion in pancreatic beta cells, improve glucose tolerance and insulin sensitivity in diabetic animal models, and regulate gastrointestinal motility and inflammation. 2-(1,2,4-triazol-1-yl)-N-(2,4,6-trimethylphenyl)acetamide has also been used to study the effects of GPR39 activation on neuronal function, cardiovascular function, and bone metabolism. The selective agonist properties of 2-(1,2,4-triazol-1-yl)-N-(2,4,6-trimethylphenyl)acetamide make it a valuable tool for studying the specific effects of GPR39 activation in various tissues and organs.
属性
IUPAC Name |
2-(1,2,4-triazol-1-yl)-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-9-4-10(2)13(11(3)5-9)16-12(18)6-17-8-14-7-15-17/h4-5,7-8H,6H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYUUWDRPRWUBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C=NC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,2,4-triazol-1-yl)-N-(2,4,6-trimethylphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-7-carboxamide](/img/structure/B7513357.png)
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-propan-2-ylsulfonylbenzamide](/img/structure/B7513364.png)



![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2,5-dimethyl-1-pyridin-2-ylpyrrole-3-carboxamide](/img/structure/B7513397.png)
![5-ethyl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7513404.png)

